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Compound of Interest

5-(3,5-Difluorobenzyl)-1H-indazol-
Compound Name:
3-amine

Cat. No.: B2607825

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone for
Modern Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of 5-(3,5-Difluorobenzyl)-1H-
indazol-3-amine, a pivotal chemical entity in contemporary medicinal chemistry. We delve into
its fundamental chemical and physical properties, established synthesis methodologies, and its
critical role as a pharmacophore and key intermediate in the development of targeted cancer
therapeutics. The primary focus is on its application in the synthesis of Entrectinib, a potent
inhibitor of ALK, ROS1, and Trk kinases. This document is intended for researchers, chemists,
and drug development professionals, offering expert insights into the compound’'s mechanism
of action, structure-activity relationships, and practical applications, supported by detailed
protocols and authoritative references.

Introduction and Strategic Importance

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS: 1108745-30-7) is a substituted indazole
derivative that has garnered significant attention in the field of oncology drug discovery.[1]
While it is primarily recognized as a key starting material for the synthesis of Entrectinib
(RXDX-101), its structural motifs are emblematic of a privileged scaffold in kinase inhibitor
design.[2][3][4] The indazole core is a bioisostere of purine and is known to form critical
hydrogen bond interactions within the hinge region of ATP-binding sites in various kinases.[5]
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Recent studies have explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the
active pharmacophore responsible for dual inhibition of Anaplastic Lymphoma Kinase (ALK)
and Tyrosine-protein Kinase (ROS1).[6] These kinases are well-established driver oncogenes
in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] The
strategic placement of the difluorobenzyl group at the C-5 position of the indazole ring is crucial
for achieving high potency and selectivity, making this compound a subject of intense interest
for the development of next-generation kinase inhibitors.[5][6]

Physicochemical and Spectroscopic Profile

Characterization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is fundamental for its use in
synthesis and quality control. The key identifying properties are summarized below.

Property Value Reference

] 5-(3,5-Difluorobenzyl)-1H-
Chemical Name ) ] [1][2]
indazol-3-amine

3-Amino-5-(3,5-

difluorobenzyl)-1H-indazole; 5-
Synonyms [(3,5- [31[4]

Difluorophenyl)methyl]-1H-

indazol-3-amine

CAS Number 1108745-30-7 [21131[4]
Molecular Formula C14H11F2N3 [2]
Molecular Weight 259.25 g/mol [2]
Appearance Yellow to off-white powder [7]

While detailed experimental data for properties like melting point and solubility are not
consistently published, this information is typically available from commercial supplier
documentation. Spectroscopic analysis is critical for structural confirmation, with expected
signals in *H NMR corresponding to the aromatic protons of the indazole and difluorobenzyl
rings, the benzylic CHz group, and the amine NH:z protons.
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Synthesis Methodologies

The synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a multi-step process that
requires precise control of reaction conditions. One patented and widely referenced approach
involves the construction of the indazole ring from a substituted benzonitrile precursor.[8] The
causality behind this strategy is the reliable formation of the pyrazole ring fused to the benzene
ring via cyclization with hydrazine.

Workflow for Synthesis

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-
amine.

Detailed Experimental Protocol (lllustrative)

The following protocol is a synthesized representation based on established chemical
principles for this molecular class, as described in patent literature.[8]

Step 1: Grignard Reagent Formation

o To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium
turnings and a crystal of iodine in dry tetrahydrofuran (THF).

e Slowly add a solution of 1-bromo-3,5-difluorobenzene in dry THF dropwise to initiate the
reaction.

e Maintain a gentle reflux until all the magnesium has been consumed to yield the Grignard
reagent. The use of a Grignard reaction is a classic and effective method for forming a
carbon-carbon bond between an aryl halide and a carbonyl compound.

Step 2: Nucleophilic Addition

e Cool the Grignard reagent solution to 0 °C.
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e Add a solution of 2-fluoro-5-formylbenzonitrile in dry THF dropwise, maintaining the
temperature below 5 °C.

» Allow the reaction to warm to room temperature and stir for 12-16 hours.

¢ Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

o Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol
intermediate. This step creates the core C-C bond linking the future benzyl group to the
benzonitrile moiety.

Step 3: Halogenation and Reduction

» Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane
(DCM).

e Cool the solution to 0 °C and add a halogenating agent (e.qg., thionyl chloride) to convert the
alcohol to a more reactive benzyl halide.

e Following conversion, a reducing agent is used to yield the (3,5-Difluorobenzyl)-2-fluoro-5-
cyanobenzene intermediate. This two-step sequence is often telescoped to improve
efficiency.

Step 4: Indazole Ring Formation (Cyclization)

e Dissolve the intermediate from Step 3 in a high-boiling point solvent such as n-butanol.

e Add hydrazine hydrate (typically an 80% solution in water).

o Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction by TLC
or LC-MS. The hydrazine performs a nucleophilic attack on the nitrile carbon, followed by an
intramolecular cyclization and aromatization to form the stable 3-amino-1H-indazole ring
system.

e Cool the reaction mixture, and collect the precipitated product by filtration.
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 Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel to afford pure 5-(3,5-
Difluorobenzyl)-1H-indazol-3-amine.

Biological Activity and Mechanism of Action

The biological significance of this compound stems from its role as a structural core for potent
tyrosine kinase inhibitors (TKIs). The 1H-indazole-3-amine structure is recognized as an
effective "hinge-binding fragment,” capable of forming key hydrogen bonds with the backbone
of the kinase hinge region, mimicking the interaction of adenine in ATP.[5]

Role as a Pharmacophore for ALK/ROS1 Inhibition

Computer-aided drug design and subsequent biological assays have confirmed that the 5-(3,5-
difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK and ROS1 activity.[6] In a
study designing novel dual-target inhibitors, derivatives built upon this core exhibited potent
inhibitory activity. One such derivative, compound X4, achieved ICso values of 0.512 puM
against ALK and 0.766 uM against ROS1.[6] This inhibition leads to the suppression of
downstream signaling pathways, such as the ERK pathway, which is critical for cancer cell
proliferation and survival.[6]
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Caption: Inhibition of the ALK/ROS1 pathway by a TKI derived from the subject compound.

Applications in Drug Discovery

The primary application of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is as a building block
for complex active pharmaceutical ingredients (APIs).

Synthesis of Entrectinib

This compound is the starting amine for the final amide bond formation in the synthesis of
Entrectinib. In a key step, it is coupled with an activated carboxylic acid, such as an acyl
chloride, to form the final drug molecule.[9] This reaction highlights the compound's utility as a
nucleophile in standard coupling reactions.
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Scaffold for Novel Inhibitor Design

The indazole scaffold is highly versatile. Beyond ALK and ROS1, indazole derivatives have
been developed as inhibitors for a wide range of other kinases, including:

o Discoidin Domain Receptors (DDR1/DDR2): These collagen-activated receptor tyrosine
kinases are implicated in fibrosis and cancer.[10][11] Fragment-based screening has led to
the design of potent DDR1/2 inhibitors using similar structural motifs.[10]

e p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been shown to induce
apoptosis in cancer cells by affecting this critical tumor suppressor pathway.[5]

» Activin Receptor-Like Kinase 5 (ALK5): Novel indazole-imidazole hybrids have been
synthesized and identified as potent ALK5 inhibitors, which are attractive targets for cancer
and fibrotic diseases.[12]

The consistent success of this scaffold underscores its value as a "privileged structure" in
medicinal chemistry, providing a reliable foundation for interacting with the conserved ATP-
binding pocket of kinases.[5][13]

Safety and Handling

As a chemical intermediate, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine requires careful
handling in a laboratory or manufacturing setting.

o Hazard Identification: The compound is classified as a skin sensitizer and may cause an
allergic skin reaction (Hazard Statement H317).[7]

» Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and
eye/face protection.[7] Handling should occur in a well-ventilated area, such as a chemical
fume hood, to avoid inhalation of dust.[7]

o First Aid Measures:

o Skin Contact: Immediately wash with plenty of water. If skin irritation or rash occurs, seek
medical attention.[7][14]

o Eye Contact: Rinse cautiously with water for several minutes.
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o Inhalation: Move person into fresh air.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

» Disposal: Dispose of contents/container in accordance with local, regional, and national
regulations.[7]

Limited data is available on its environmental fate and long-term toxicological profile.[14]
Standard precautions for handling chemical reagents should be strictly followed.

References
« Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-

piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)

Title: Cas 1108745-30-7, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine Source: LookChem
URL:[Link]

Title: Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of
ALK/ROSL1 dual inhibitors through theoretical calculations and biological activity evaluations
Source: PubMed, Bioorganic Chemistry URL:[Link]

Title: 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7 Source: Global China
C.LE. Co., Limited URL:[Link]

Title: Preparation method of 3-amino-5- (3, 5-difluorobenzyl)

Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source:
National Institutes of Health (PMC) URL:[Link]

Title: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-
5-yl)-5-(6-methylpyridin-2-yl)

Title: Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors Source: National
Institutes of Health (PMC) URL:[Link]

Title: Inhibitors of Discoidin Domain Receptor (DDR)

Title: The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against
Cancer Source: National Institutes of Health (PMC) URL:[Link]

Title: Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-
carboxamide analogues Source: PubMed URL:[Link]

Title: 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-Based Discoidin Domain Receptors 1
(DDR1)

Title: Indazole — an emerging privileged scaffold: synthesis and its biological significance
Source: National Institutes of Health (PMC) URL:[Link]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.echemi.com/produce/pr23112874286-5-3-5-difluorobenzyl-1h-indazol-3-amine.html
https://www.echemi.com/produce/pr23112874286-5-3-5-difluorobenzyl-1h-indazol-3-amine.html
https://www.echemi.com/sds/5-3-5-difluorobenzyl-1-h-azole-3-amine-pd2101121007.html
https://www.benchchem.com/product/b2607825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2607825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2607825#what-is-5-3-5-difluorobenzyl-1h-indazol-3-
amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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